- Method for preparing C-2 position-monosubstituted norbornene derivative in single configuration from 5-norbornene-2-carboxylic acid exo/endo isomer mixture, China, , ,
Cas no 934-30-5 (exo-5-Norbornenecarboxylic acid)

934-30-5 structure
Produktname:exo-5-Norbornenecarboxylic acid
exo-5-Norbornenecarboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- exo-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
- exo-5-Norbornene-2-carboxylic acid
- exo-5-Norbornenecarboxylic acid
- 5-Norbornene-2-carboxylic acid, exo- (8CI)
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, exo- (ZCI)
- rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ACI)
- 2-Norbornene-5-exo-carboxylic acid
- cis-5-Norbornene-exo-2-carboxylic acid
- exo-2-Norbornene-5-carboxylic acid
- exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- exo-Norbornene-2-carboxylic acid
- NSC 155661
- NC
- J2V3Y5GJN8
- G78912
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R-exo)-
- rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-rel-
- HC3MC8BB2Q
- AKOS000302151
- (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid
- 67999-53-5
- EN300-304294
- DB-401633
- (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- SCHEMBL900095
- AKOS015833101
- CS-0268597
- NSC-155661
- 934-30-5
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-
- MFCD08899816
- MFCD00213362
- rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 5-Norbornene-2-carboxylic acid, predominantly endo isomer
-
- MDL: MFCD00213362
- Inchi: 1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1
- InChI-Schlüssel: FYGUSUBEMUKACF-RRKCRQDMSA-N
- Lächelt: C([C@@H]1C[C@H]2C=C[C@@H]1C2)(=O)O
Berechnete Eigenschaften
- Genaue Masse: 138.068079557g/mol
- Monoisotopenmasse: 138.068079557g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 1
- Komplexität: 195
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 3
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 37.3Ų
- XLogP3: 1.2
Experimentelle Eigenschaften
- Schmelzpunkt: 40-44 °C
- Flammpunkt: Fahrenheit: >230° f
Celsius: >110° c
exo-5-Norbornenecarboxylic acid Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: 26
- RTECS:RB8195000
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
exo-5-Norbornenecarboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01863-1g |
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 97% | 1g |
¥1358.0 | 2024-07-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 718149-1G |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 1g |
¥1150.43 | 2023-11-26 | ||
TRC | E231980-1000mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 1g |
$ 490.00 | 2022-04-29 | ||
TRC | E231980-2000mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 2g |
$ 785.00 | 2022-04-29 | ||
Enamine | EN300-6486497-1.0g |
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 95.0% | 1.0g |
$98.0 | 2025-02-19 | |
Enamine | EN300-6486497-5.0g |
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 95.0% | 5.0g |
$326.0 | 2025-02-19 | |
A2B Chem LLC | AB74203-5g |
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 97% | 5g |
$977.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1683300-5g |
rel-(1S,2R,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 98% | 5g |
¥9723.00 | 2024-04-24 | |
1PlusChem | 1P003R17-250mg |
exo-5-Norbornenecarboxylic acid |
934-30-5 | 98%;RG | 250mg |
$69.00 | 2024-04-20 | |
Ambeed | A576295-5g |
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
934-30-5 | 97% | 5g |
$689.0 | 2024-04-16 |
exo-5-Norbornenecarboxylic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt; 2 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; rt; 60 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; rt; 60 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Referenz
- Stereoselective synthesis of 5-norbornene-2-exo-carboxylic acid. Rapid isomerization and kinetically selective hydrolysisInternational Journal of Organic Chemistry, 2012, 2(1), 26-30,
Herstellungsverfahren 3
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ; 50 °C
Referenz
- Norbornene-Derived Poly-d-lysine Copolymers as Quantum Dot Carriers for Neuron GrowthBiomacromolecules, 2012, 13(9), 2933-2944,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Water ; -10 °C
Referenz
- In mold addition polymerization of norbornene-type monomers using group 10 metal complexes, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
Referenz
- Preparation of Bottlebrush Polymers via a One-Pot Ring-Opening Polymerization (ROP) and Ring-Opening Metathesis Polymerization (ROMP) Grafting-Through StrategyMacromolecular Rapid Communications, 2016, 37(7), 616-621,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; overnight, rt
Referenz
- Cationic Bottlebrush Polymers from Quaternary Ammonium Macromonomers by Grafting-Through Ring-Opening Metathesis PolymerizationMacromolecular Chemistry and Physics, 2020, 221(5),,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Solvents: Tetrahydrofuran , Water ; 19 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 10, rt
1.5 Reagents: Iodine , Potassium iodide Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran , Water ; 19 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; pH 10, rt
1.5 Reagents: Iodine , Potassium iodide Solvents: Water ; rt
Referenz
- DNA-polymer conjugates via the graft-through polymerisation of native DNA in waterChemical Communications (Cambridge, 2021, 57(44), 5466-5469,
Herstellungsverfahren 10
Herstellungsverfahren 11
Reaktionsbedingungen
Referenz
- Control over Imidazoquinoline Immune Stimulation by pH-Degradable Poly(norbornene) NanogelsBiomacromolecules, 2020, 21(6), 2246-2257,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol , Water ; reflux; overnight, rt → reflux
1.2 Reagents: Sodium carbonate , Iodine , Potassium iodide Solvents: Water
1.2 Reagents: Sodium carbonate , Iodine , Potassium iodide Solvents: Water
Referenz
- Ion Conducting ROMP Monomers Based on (Oxa)norbornenes with Pendant Imidazolium Salts Connected via Oligo(oxyethylene) Units and with Oligo(ethyleneoxy) Terminal MoietiesMacromolecules (Washington, 2019, 52(4), 1371-1388,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Iodine , Potassium iodide Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
Referenz
- Solid-Phase Synthesis of Polymers Using the Ring-Opening Metathesis PolymerizationJournal of the American Chemical Society, 2005, 127(42), 14536-14537,
Herstellungsverfahren 14
Herstellungsverfahren 15
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Oxalyl chloride Solvents: Toluene ; rt; 2 h, rt → 70 °C; 70 °C → rt
1.2 Reagents: Triethylamine Solvents: Toluene ; 12 h, rt → 70 °C
1.2 Reagents: Triethylamine Solvents: Toluene ; 12 h, rt → 70 °C
Referenz
- Synthesis and Ring-Opening Metathesis Polymerization of Norbornene-Terminated Syndiotactic PolypropyleneMacromolecules (Washington, 2012, 45(19), 7863-7877,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sodium periodate Catalysts: Diisobutylaluminum hydride
Referenz
- Asymmetric Diels-Alder reaction: design of chiral dienophilesJournal of Organic Chemistry, 1983, 48(7), 1137-9,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; 24 h, rt; 3 h, rt; 1 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2.0, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ; 24 h, rt; 3 h, rt; 1 h, rt
1.3 Reagents: Acetic acid ; pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2.0, rt
Referenz
- Stereoselective synthesis of exo-norbornene derivatives for resist materialsJournal of Photopolymer Science and Technology, 2009, 22(3), 365-370,
Herstellungsverfahren 19
exo-5-Norbornenecarboxylic acid Raw materials
- 5-Norbornen-2-carboxylic acid
- D-Lysine
- Poly-D-lysine hydrobromide (MW 70000-150000)
- Bicyclo2.2.1hept-5-en-2-ylmethanol
- (1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Methyl 5-Norbornene-2-carboxylate
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-
- exo-5-Norbornenecarboxylic acid
exo-5-Norbornenecarboxylic acid Preparation Products
exo-5-Norbornenecarboxylic acid Verwandte Literatur
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
4. Back matter
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:934-30-5)exo-5-Norbornenecarboxylic acid

Reinheit:99%
Menge:5g
Preis ($):620.0